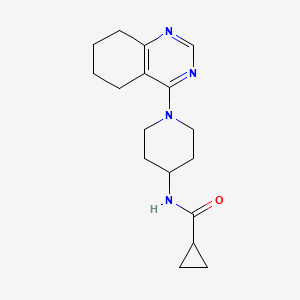
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanecarboxamide” is a complex organic molecule that contains a tetrahydroquinazoline ring, a piperidine ring, and a cyclopropane ring . Tetrahydroquinazoline is a type of quinazoline, which is a class of organic compounds that are widely studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by various spectroscopic techniques such as 1H and 13C NMR, LCMS, and IR .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the amide group could influence its solubility in water and other solvents .Applications De Recherche Scientifique
Enantioselective Synthesis
- A potent calcitonin gene-related peptide (CGRP) receptor antagonist, closely related to the compound , has been developed through a convergent, stereoselective, and economical synthesis. This research demonstrates the compound's utility in the large-scale synthesis of pharmaceutical agents (Cann et al., 2012).
Potential Antipsychotic Agents
- Heterocyclic carboxamides, including variants of the compound, have been synthesized and evaluated as potential antipsychotic agents. These compounds exhibit significant binding to dopamine and serotonin receptors, suggesting their potential use in treating psychiatric disorders (Norman et al., 1996).
Antibacterial Properties
- A series of novel compounds closely related to the query compound, with antibacterial activities, has been synthesized. These derivatives have shown promising results against various bacterial strains, demonstrating the compound's potential in developing new antibacterial agents (Selvakumar & Elango, 2017).
Anticonvulsant Properties
- Derivatives of the compound have been synthesized and evaluated for anticonvulsant activity. One such derivative has shown high potency comparable to existing anticonvulsant agents, indicating the compound's relevance in developing new treatments for seizure disorders (Gitto et al., 2006).
Antimicrobial and Anticancer Evaluation
- Some derivatives of the compound have been synthesized and tested for both antibacterial and anticancer activity. These studies suggest the potential of these derivatives in developing therapies for both infectious diseases and cancer (Bondock & Gieman, 2015).
Antimicrobial Study of Fluoroquinolone-based Derivatives
- Fluoroquinolone-based derivatives, structurally similar to the compound, have been synthesized and shown significant antifungal and antibacterial activities, further emphasizing the compound's role in antimicrobial drug development (Patel & Patel, 2010).
Synthesis and SAR of Potential Anticonvulsants
- Variants of the compound have been synthesized and evaluated for anticonvulsant activity, with some showing promising results. This underscores its potential application in the development of new anticonvulsant medications (Ho et al., 2001).
Photochemistry in Aqueous Solutions
- The photochemical behavior of a related quinolone compound in aqueous solutions has been studied, providing insights into the stability and reactivity of these compounds under light exposure, relevant for pharmaceutical formulations (Mella et al., 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c22-17(12-5-6-12)20-13-7-9-21(10-8-13)16-14-3-1-2-4-15(14)18-11-19-16/h11-13H,1-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKQPLFNPJXDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
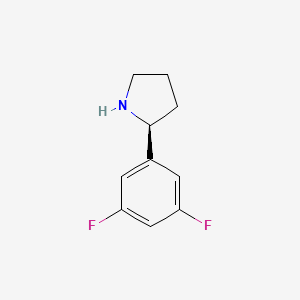
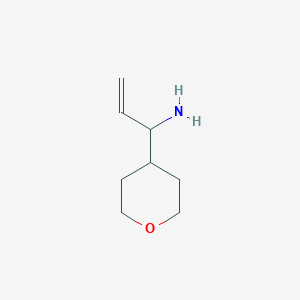
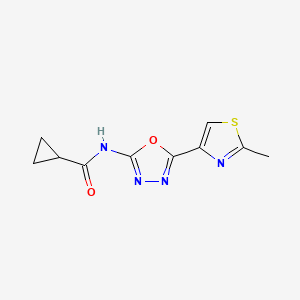
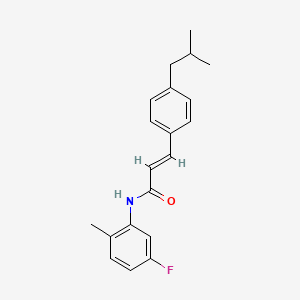
![ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2687581.png)
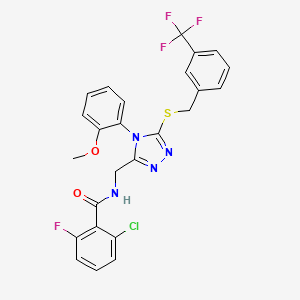

![1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2687584.png)
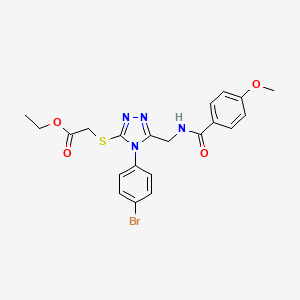
![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2687586.png)
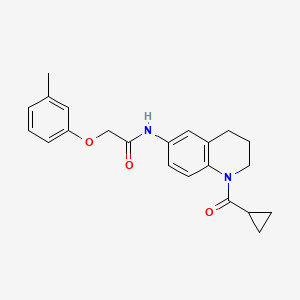
![4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2687594.png)
![4-fluoro-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2687595.png)
![4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2687596.png)
